![molecular formula C18H18F3N7O B2664352 6-(1H-1,2,4-triazol-1-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2176201-09-3](/img/structure/B2664352.png)
6-(1H-1,2,4-triazol-1-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1H-1,2,4-triazol-1-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C18H18F3N7O and its molecular weight is 405.385. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biological Significance of Heterocyclic Compounds
Heterocyclic compounds, which include structural motifs similar to 6-(1H-1,2,4-triazol-1-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one, are crucial in medicinal chemistry due to their wide spectrum of biological activities. Such activities range from antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, to antiulcer effects among others. The triazine scaffold, in particular, is noted for its versatility in drug development, offering a broad platform for synthesizing compounds with varied pharmacological properties (Verma, Sinha, & Bansal, 2019).
Piperazine Derivatives in Drug Development
Piperazine, a core element in the compound's structure, is significantly valued in drug design for its presence in a myriad of therapeutic agents. Drugs containing piperazine rings have been developed for various uses, including but not limited to antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory applications. The modification of the piperazine nucleus has been demonstrated to markedly affect the medicinal potential of the resulting molecules, indicating the importance of this structural feature in the pharmacokinetics and pharmacodynamics of novel therapeutics (Rathi, Syed, Shin, & Patel, 2016).
Role in CNS Drug Development
The inclusion of functional chemical groups such as piperazine and triazole in a compound's structure may indicate potential for central nervous system (CNS) activity. These groups are part of a larger class of organic compounds that replace carbon atoms in a benzene ring with heteroatoms like nitrogen, leading to structures capable of affecting CNS functions. Such compounds may have effects ranging from depression and euphoria to convulsion, underscoring their potential in the development of novel CNS-acting drugs (Saganuwan, 2017).
Contribution to Optoelectronic Materials
The integration of heterocyclic compounds like quinazolines and pyrimidines into π-extended conjugated systems has proven valuable in creating novel optoelectronic materials. These compounds, including those with pyridazine and pyrimidine rings, play a significant role in the development of materials for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. Their electroluminescent properties make them critical in the advancement of technologies related to photo- and electroluminescence (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
特性
IUPAC Name |
6-(1,2,4-triazol-1-yl)-2-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N7O/c19-18(20,21)14-1-2-15(23-9-14)26-7-5-13(6-8-26)10-27-17(29)4-3-16(25-27)28-12-22-11-24-28/h1-4,9,11-13H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDUDQYBUIEHCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)C4=NC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
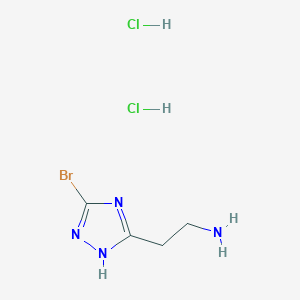
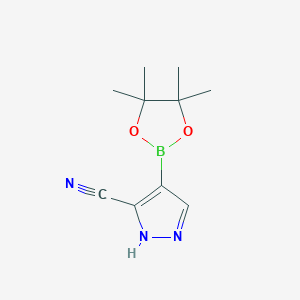
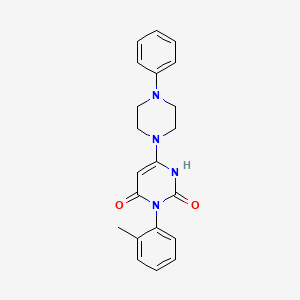
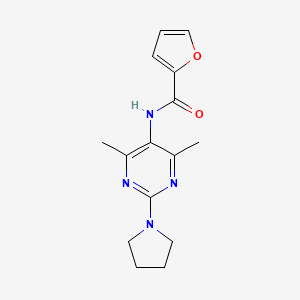

![1-(prop-2-yn-1-yl)-N-{2-[(pyrimidin-2-yl)amino]ethyl}piperidine-4-carboxamide](/img/structure/B2664275.png)
![2-(3-chlorobenzyl)-N-isobutyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2664277.png)
![2-(2-ethyl-1H-benzo[d]imidazol-1-yl)-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide hydrochloride](/img/structure/B2664280.png)

![2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2664282.png)
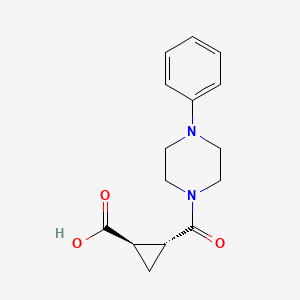
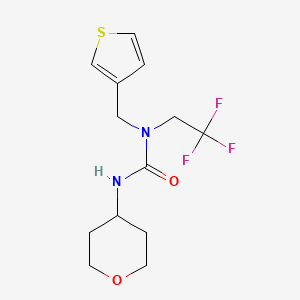
![N-(3,4-dimethylphenyl)-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2664288.png)
![Methyl 1-{[(tert-butoxy)carbonyl]amino}-2-methylindolizine-3-carboxylate](/img/structure/B2664290.png)
